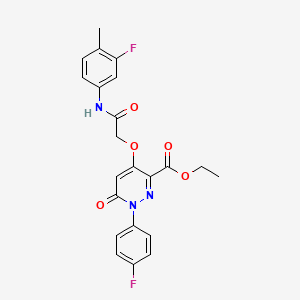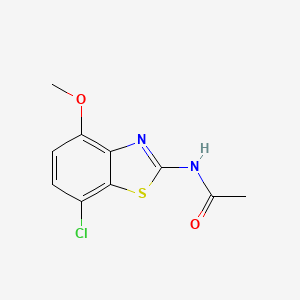![molecular formula C22H25N3O6S2 B2806163 2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 620568-56-1](/img/structure/B2806163.png)
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N3O6S2 and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifibrotic and Anticancer Activities
Thiazolidinone derivatives have been identified as promising candidates for antifibrotic and anticancer therapies. A study by Kaminskyy et al. (2016) highlighted the synthesis of amino(imino)thiazolidinone derivatives and their subsequent evaluation for antifibrotic and anticancer activities. The research found that certain derivatives exhibited significant antifibrotic activity without possessing anticancer effects, suggesting their potential for targeted therapeutic applications. This dual activity profile indicates the importance of structural variations in achieving specific biological outcomes (Kaminskyy, D., Hartog, G. D., Wojtyra, M., Lelyukh, M., Gzella, A., Bast, A., & Lesyk, R., 2016).
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of thiazolidinone derivatives have been extensively studied. Koppireddi et al. (2013) synthesized a series of novel thiazolidinone acetamides and evaluated their anti-inflammatory and antioxidant activities. The study revealed that certain derivatives exhibited both high antioxidant activity in various assays and excellent anti-inflammatory effects, underscoring the potential of these compounds in treating inflammatory diseases and oxidative stress-related disorders (Koppireddi, S., Komsani, J. R., Avula, S. K., Pombala, S., Vasamsetti, S., Kotamraju, S., & Yadla, R., 2013).
Antibacterial and Antifungal Activities
Moreover, thiazolidinone derivatives have been explored for their potential as antimicrobial agents. Research has identified compounds with potent antibacterial and antifungal activities, providing a foundation for the development of new antimicrobial drugs. These studies emphasize the role of structural diversity in enhancing the antimicrobial efficacy of thiazolidinone derivatives, potentially addressing the growing concern of drug-resistant microbial strains (Incerti, M., Vicini, P., Geronikaki, A., Eleftheriou, P., Tsagkadouras, A., Zoumpoulakis, P., Fotakis, C., Ćirić, A., Glamočlija, J., & Soković, M., 2017).
properties
IUPAC Name |
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-30-14-6-13-25-21(27)19(15-20(26)23-16-9-11-17(31-2)12-10-16)32-22(25)24-33(28,29)18-7-4-3-5-8-18/h3-5,7-12,19H,6,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOXJMNQVDZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

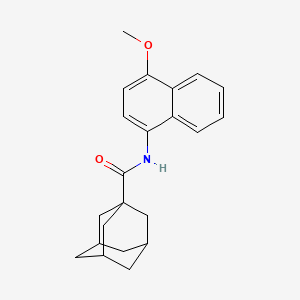
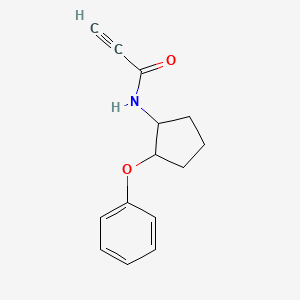

![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)
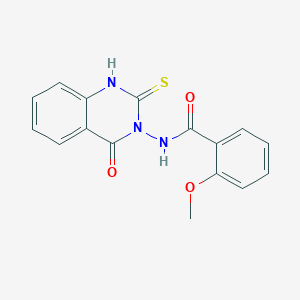
![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)
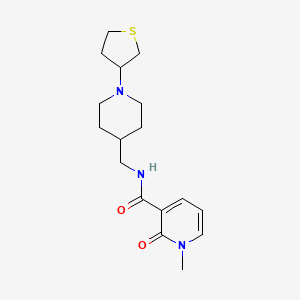
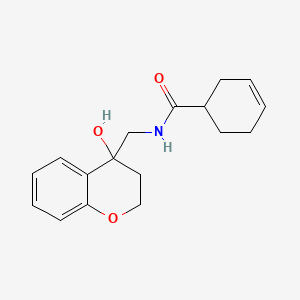


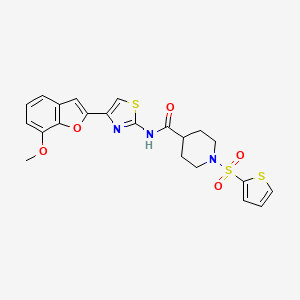
![2-benzamido-N-(4-methylthiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2806097.png)
